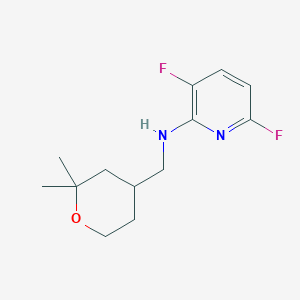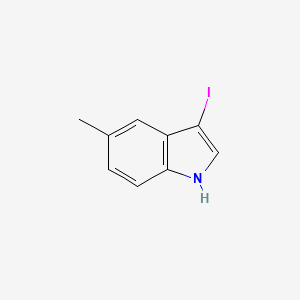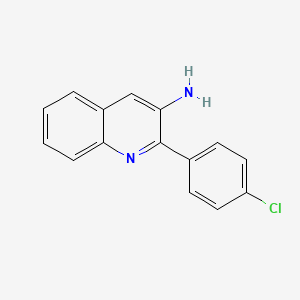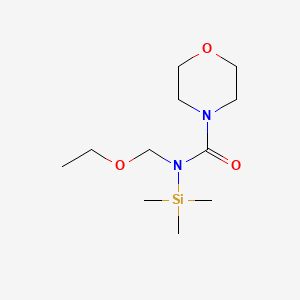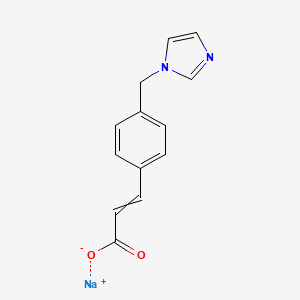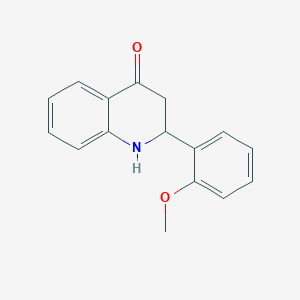
4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile is a chemical compound with the molecular formula C12H15F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile typically involves the reaction of 4-(trifluoromethyl)piperidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and activity at the target site, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline
- 4-(4-Trifluoromethyl-piperidin-1-yl)-phenol
- 4-(4-Trifluoromethyl-piperidin-1-yl)-benzaldehyde
Uniqueness
4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile is unique due to its combination of a trifluoromethyl group and a benzonitrile moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1159984-67-4 |
|---|---|
Fórmula molecular |
C13H13F3N2 |
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)11-5-7-18(8-6-11)12-3-1-10(9-17)2-4-12/h1-4,11H,5-8H2 |
Clave InChI |
CAYUMUSRMTWRCP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




